4-Methoxynaphthalen-1-amine hydrochloride

Description

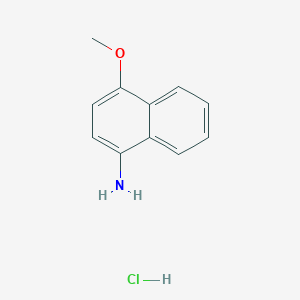

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-methoxynaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.ClH/c1-13-11-7-6-10(12)8-4-2-3-5-9(8)11;/h2-7H,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGQJOWVRCXFIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596214 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92599-05-8 | |

| Record name | 4-Methoxynaphthalen-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Solubility of 4-Methoxynaphthalen-1-amine Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth analysis of the solubility characteristics of 4-Methoxynaphthalen-1-amine hydrochloride. As a crucial parameter in chemical synthesis, purification, and pharmaceutical formulation, a comprehensive understanding of this compound's solubility is paramount for researchers, chemists, and drug development professionals. This document moves beyond a simple data sheet, offering a foundational understanding of the physicochemical principles governing its solubility, detailed methodologies for its experimental determination, and practical insights for its application.

Introduction to 4-Methoxynaphthalen-1-amine Hydrochloride

4-Methoxynaphthalen-1-amine hydrochloride (C₁₁H₁₂ClNO, M.W.: 209.67 g/mol ) is an aromatic amine salt.[1] The presence of the naphthalene core, a primary amine, and a methoxy group creates a molecule with distinct electronic and steric properties. Its hydrochloride salt form is particularly significant in pharmaceutical contexts, as converting a basic, often poorly water-soluble free amine into a salt is a common strategy to enhance aqueous solubility and improve bioavailability.[2] Understanding the solubility profile is therefore essential for predicting its behavior in various media, from reaction mixtures to physiological environments.

Core Physicochemical Properties Influencing Solubility

The solubility of a compound is not an arbitrary value but is dictated by its intrinsic physicochemical properties. For 4-Methoxynaphthalen-1-amine hydrochloride, the key parameters are its lipophilicity (logP) and its ionization constant (pKa).

-

Ionization Constant (pKa): The pKa of the conjugate acid of the primary amine is the most critical factor for its pH-dependent solubility. Aromatic amines are typically weak bases. For comparison, the pKa of aniline is approximately 4.6. The electron-donating methoxy group and the extended aromatic system of the naphthalene ring will influence the basicity of the amine. It is reasonable to estimate a pKa for 4-Methoxynaphthalen-1-amine in the range of 4 to 5. This means that at a pH below its pKa, the compound will exist predominantly in its protonated, cationic form (R-NH₃⁺), which is significantly more polar and water-soluble.

Theoretical Framework: The "Why" Behind Solubility Behavior

The solubility of 4-Methoxynaphthalen-1-amine hydrochloride is governed by the interplay between its ionic and organic nature.

-

"Like Dissolves Like": As an ionic salt, it is expected to have its highest solubility in polar, protic solvents that can effectively solvate both the ammonium cation and the chloride anion through hydrogen bonding and ion-dipole interactions.[5] Conversely, its solubility will be limited in nonpolar, aprotic solvents that cannot stabilize these charged species.

-

pH-Dependent Solubility: The equilibrium between the soluble ionic form and the less soluble free base is dictated by the pH of the medium. This relationship is fundamentally described by the Henderson-Hasselbalch equation. In aqueous solutions with a pH at least 2 units below the pKa of the amine, the compound will be >99% in its ionized, more soluble form. As the pH increases to values above the pKa, the equilibrium shifts towards the neutral free base, which, due to its higher lipophilicity, will precipitate from the aqueous solution.

The logical relationship between pH and the compound's state is crucial for applications like purification via acid-base extraction.

Caption: pH-dependent equilibrium and its impact on solubility.

Experimental Determination of Solubility: A Validated Protocol

To obtain reliable and reproducible solubility data, a standardized methodology is essential. The Shake-Flask method, as recommended by the OECD Guideline 105, is a robust and widely accepted approach.[]

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

Objective: To determine the saturation solubility of 4-Methoxynaphthalen-1-amine hydrochloride in a given solvent at a controlled temperature.

Materials:

-

4-Methoxynaphthalen-1-amine hydrochloride (solid, purity >97%)

-

Solvent of interest (e.g., Water, Ethanol, Dichloromethane)

-

Glass flasks or vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Calibrated analytical balance

-

Validated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of flasks. The excess solid is critical to ensure that a saturated solution is achieved and that equilibrium can be established with the solid phase.

-

Solvent Addition: Add a precise volume of the pre-equilibrated solvent to each flask.

-

Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Agitation should be sufficient to keep the solid suspended without creating a vortex.[7]

-

Sampling: At predetermined time points (e.g., 24, 48, and 72 hours), withdraw an aliquot of the suspension. This step is a self-validating mechanism; equilibrium is confirmed when the measured concentration does not significantly change between later time points.[7]

-

Phase Separation: Immediately separate the solid from the liquid phase via centrifugation or filtration to prevent further dissolution or precipitation. This step must be performed quickly and at the same temperature as the equilibration.

-

Quantification: Dilute the clear supernatant to an appropriate concentration and analyze using a pre-validated analytical method to determine the concentration of the dissolved compound.

-

Calculation: The solubility is reported as the average concentration from the samples that have reached equilibrium, typically in units of mg/mL or g/L.

Caption: Workflow for the Shake-Flask Solubility Method.

Solubility Profile of 4-Methoxynaphthalen-1-amine Hydrochloride

While specific experimental data for this compound is scarce in published literature, a qualitative and semi-quantitative profile can be constructed based on fundamental chemical principles and data for analogous aromatic amine salts.

Table 1: Estimated Solubility Profile at Ambient Temperature (20-25 °C)

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water (pH < 4) | Polar Protic | High | As a salt, it readily dissolves in polar water, where it exists in its highly polar, ionized form.[5][8] |

| Methanol / Ethanol | Polar Protic | Moderate to High | Alcohols can solvate the ions through hydrogen bonding and dipole-dipole interactions, but less effectively than water. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a strong polar aprotic solvent capable of solvating the cation effectively. |

| Dichloromethane (DCM) | Chlorinated | Low to Very Low | The lower polarity of DCM is insufficient to effectively solvate the dissociated ions of the salt. |

| Diethyl Ether | Ether | Insoluble | As a nonpolar aprotic solvent, ether cannot overcome the lattice energy of the salt.[5] |

| Toluene / Hexanes | Nonpolar Aprotic | Insoluble | The large polarity mismatch results in negligible solubility. |

| Water (pH > 7) | Polar Protic | Very Low | The compound is deprotonated to its neutral free base, which is lipophilic and not well-solvated by water, leading to precipitation.[9] |

Practical Applications and Implications

The solubility profile directly informs several key activities in a research and development setting:

-

Reaction Chemistry: For reactions in solution, a solvent must be chosen in which the hydrochloride salt has sufficient solubility. Methanol or DMSO might be suitable candidates. If a reaction requires the free amine, the salt would first need to be neutralized and extracted into an organic solvent.

-

Purification: The pH-dependent aqueous solubility is the cornerstone of purification. The compound can be dissolved in an acidic aqueous phase to wash away non-basic organic impurities. Subsequently, raising the pH will precipitate the pure free base, which can be collected or extracted into an organic solvent.

-

Drug Formulation: For developing an aqueous-based formulation (e.g., for intravenous administration), the hydrochloride salt is essential. The solubility data determines the maximum achievable concentration, and formulation scientists must ensure the solution is buffered to a pH well below the pKa to prevent precipitation.

Conclusion

4-Methoxynaphthalen-1-amine hydrochloride is an ionic compound whose solubility is dominated by the polarity of the solvent and the pH of the aqueous medium. It is predicted to be highly soluble in polar solvents like water (at acidic pH) and DMSO, with limited solubility in less polar and nonpolar organic solvents. Its pH-dependent solubility provides a powerful tool for purification. While this guide establishes a strong theoretical and practical framework, it is imperative for researchers to determine precise solubility values under their specific experimental conditions using validated methods like the shake-flask protocol outlined herein.

References

-

Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. [Link]

-

Sciencemadness Discussion Board. Solubility of organic amine salts. [Link]

-

World Health Organization (WHO). Annex 4. [Link]

-

Chemistry Stack Exchange. Why amine salts are soluble in water?[Link]

-

MDPI. Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. [Link]

-

Quora. Why do amines dissolve in hydrochloric acid?[Link]

-

Human Metabolome Database. Showing metabocard for 4-Methoxy-1-naphthol (HMDB0032727). [Link]

-

Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

-

Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Chemsrc. 4-Methoxy-1-naphthol | CAS#:84-85-5. [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. hmdb.ca [hmdb.ca]

- 4. 4-Methoxy-1-naphthol | CAS#:84-85-5 | Chemsrc [chemsrc.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. 4-Methoxy-1-naphthol | C11H10O2 | CID 66542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. quora.com [quora.com]

- 9. chem.libretexts.org [chem.libretexts.org]

starting materials for 4-Methoxynaphthalen-1-amine hydrochloride synthesis

An In-depth Technical Guide to the Synthesis of 4-Methoxynaphthalen-1-amine Hydrochloride: Starting Materials and Synthetic Strategies

Introduction

4-Methoxynaphthalen-1-amine hydrochloride is a key intermediate in the synthesis of various pharmacologically active compounds and functional materials. Its rigid naphthalene core, coupled with the electronic properties of the methoxy and amine substituents, makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methoxynaphthalen-1-amine hydrochloride, with a focus on the selection of starting materials and the rationale behind the chosen synthetic strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Strategic Approaches to the Naphthalene Core: A Comparative Analysis of Starting Materials

The synthesis of 4-Methoxynaphthalen-1-amine hydrochloride can be approached from several key starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of the starting material, the desired scale of the synthesis, and the required purity of the final product. The most common and industrially viable starting materials include 1-naphthol, 1-methoxynaphthalene, and halogenated derivatives of 1-methoxynaphthalene.

Route 1: Synthesis from 1-Naphthol

1-Naphthol is an economically attractive and readily available starting material. The synthetic strategy commencing from 1-naphthol involves a two-step sequence: methylation of the hydroxyl group followed by nitration and subsequent reduction.

Step 1: Methylation of 1-Naphthol to 1-Methoxynaphthalene

The initial step involves the conversion of the phenolic hydroxyl group of 1-naphthol into a methoxy ether. This is a crucial transformation as it protects the hydroxyl group from undesired side reactions in the subsequent nitration step and introduces the required methoxy substituent. The Williamson ether synthesis is the most common method employed for this purpose.[1]

-

Mechanism: The reaction proceeds via the deprotonation of the weakly acidic 1-naphthol with a suitable base, such as sodium hydroxide or potassium hydroxide, to form the more nucleophilic 1-naphthoxide anion. This is followed by a nucleophilic attack of the naphthoxide on a methylating agent, typically dimethyl sulfate or methyl iodide.[1]

Experimental Protocol: Synthesis of 1-Methoxynaphthalene from 1-Naphthol

-

To a stirred solution of 1-naphthol in a suitable solvent (e.g., ethanol, methanol, or water), add a stoichiometric equivalent of a base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature until the 1-naphthol is completely dissolved and the sodium salt has formed.

-

Cool the reaction mixture in an ice bath and add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below 10-15°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 70-80°C for approximately one hour to ensure complete reaction.

-

Upon cooling, the 1-methoxynaphthalene product will precipitate. The crude product can be isolated by filtration and purified by recrystallization.

Step 2: Nitration of 1-Methoxynaphthalene

The subsequent step is the regioselective nitration of 1-methoxynaphthalene to introduce a nitro group at the 4-position of the naphthalene ring, yielding 4-methoxy-1-nitronaphthalene. The methoxy group is an activating ortho-, para-director, and due to steric hindrance at the ortho positions, the nitration predominantly occurs at the para-position (C4).

-

Causality of Experimental Choice: The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and prevent over-nitration. A mixture of nitric acid and sulfuric acid is a common nitrating agent. The reaction is typically carried out at low temperatures to minimize the formation of byproducts.

Experimental Protocol: Synthesis of 4-Methoxy-1-nitronaphthalene

-

Dissolve 1-methoxynaphthalene in a suitable solvent such as glacial acetic acid or a chlorinated solvent.

-

Cool the solution in an ice-salt bath to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C.

-

After the addition is complete, stir the reaction mixture at low temperature for a specified period.

-

Pour the reaction mixture onto crushed ice to precipitate the crude 4-methoxy-1-nitronaphthalene.

-

Filter the solid, wash with water until neutral, and purify by recrystallization.

Step 3: Reduction of 4-Methoxy-1-nitronaphthalene to 4-Methoxynaphthalen-1-amine

The final step in this sequence is the reduction of the nitro group to an amine. This transformation is a cornerstone of aromatic amine synthesis and can be achieved through various methods.[2][3][4]

-

Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst (e.g., Palladium on carbon (Pd/C), Platinum oxide) and a source of hydrogen (e.g., hydrogen gas, ammonium formate).[5] This method is often preferred for its high yields and the formation of water as the only byproduct.

-

Metal-Acid Reduction: A classic method involves the use of a metal such as tin, iron, or zinc in the presence of an acid like hydrochloric acid. While effective, this method can be less "green" due to the generation of metallic waste.

Experimental Protocol: Catalytic Reduction of 4-Methoxy-1-nitronaphthalene

-

In a flask suitable for hydrogenation, dissolve 4-methoxy-1-nitronaphthalene in a solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 5-10% Pd/C.

-

If using hydrogen gas, purge the flask with nitrogen and then introduce hydrogen gas at a suitable pressure (from atmospheric to slightly elevated).

-

If using a transfer hydrogenation agent like ammonium formate, add it to the reaction mixture.

-

Stir the reaction vigorously at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent from the filtrate to obtain the crude 4-Methoxynaphthalen-1-amine.

Step 4: Formation of the Hydrochloride Salt

To obtain the final product, the free amine is converted to its hydrochloride salt. This is typically achieved by treating a solution of the amine with hydrochloric acid. The salt is generally more stable and easier to handle than the free base.[6]

Experimental Protocol: Synthesis of 4-Methoxynaphthalen-1-amine hydrochloride

-

Dissolve the crude 4-Methoxynaphthalen-1-amine in a suitable solvent like methanol or isopropanol.

-

Cool the solution in an ice bath.

-

Bubble hydrogen chloride gas through the solution or add a solution of hydrochloric acid in a suitable solvent (e.g., 2-propanol) until the pH is acidic.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.

Route 2: Synthesis from 1-Bromo-4-methoxynaphthalene via Buchwald-Hartwig Amination

An alternative and more modern approach utilizes the palladium-catalyzed Buchwald-Hartwig amination.[7][8] This cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide and an amine.[9] The starting material for this route is 1-bromo-4-methoxynaphthalene.

-

Mechanism: The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[9] The choice of ligand for the palladium catalyst is crucial for the efficiency of the reaction.[10][11]

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-methoxynaphthalene

-

To a reaction vessel, add 1-bromo-4-methoxynaphthalene, a suitable amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine), a palladium catalyst (e.g., Pd(OAc)2 or Pd2(dba)3), a phosphine ligand (e.g., BINAP, XPhos), and a base (e.g., Cs2CO3 or NaOtBu).

-

Add a dry, deoxygenated solvent such as toluene or dioxane.

-

Degas the mixture and heat it under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-110°C) for several hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, filter it through celite, and concentrate the filtrate.

-

Purify the crude product by column chromatography to obtain 4-Methoxynaphthalen-1-amine.

-

The free amine can then be converted to the hydrochloride salt as described in Route 1.

Summary of Synthetic Routes and Data

| Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| 1-Naphthol | 1-Methoxynaphthalene, 4-Methoxy-1-nitronaphthalene | Williamson Ether Synthesis, Nitration, Reduction | Economical starting material, well-established reactions. | Multi-step process, use of hazardous nitrating agents. |

| 1-Bromo-4-methoxynaphthalene | - | Buchwald-Hartwig Amination | Direct C-N bond formation, high functional group tolerance. | Higher cost of starting material and catalyst, requires inert atmosphere. |

Visualizing the Synthetic Pathways

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Reduction of 4-nitrophenol using green-fabricated metal nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN101538212A - Method for preparing 4-hydroxy-3-methoxybenzylamine hydrochloride - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

The Synthetic Versatility of 4-Methoxynaphthalen-1-amine Hydrochloride: A Guide for the Modern Organic Chemist

Introduction: Unveiling a Privileged Scaffold

In the landscape of organic synthesis, the naphthalene core represents a privileged scaffold, forming the basis of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of this bicyclic aromatic system allows for the fine-tuning of electronic and steric properties, making naphthalenic building blocks highly sought after in drug discovery and materials science. Among these, 4-Methoxynaphthalen-1-amine hydrochloride emerges as a versatile and valuable synthon. Its unique substitution pattern, featuring a nucleophilic amino group and an electron-donating methoxy group, opens avenues for a diverse array of chemical transformations.

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of 4-Methoxynaphthalen-1-amine hydrochloride. We will delve into its application in the construction of complex heterocyclic systems and the synthesis of vibrant dyestuffs, supported by detailed mechanistic insights and robust experimental protocols. While specific literature on this exact molecule is emerging, the protocols presented herein are based on well-established, analogous transformations and serve as a strong foundation for further investigation and optimization.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a starting material is paramount for successful reaction design and execution.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂ClNO | [2] |

| Molecular Weight | 209.67 g/mol | [2] |

| Appearance | Crystalline Solid | [2] |

| Purity (Typical) | ≥97% | [2] |

| CAS Number | 92599-05-8 | [2] |

| Storage | Room temperature, under inert atmosphere (Argon charged) | [2] |

Core Synthetic Applications: A Gateway to Molecular Diversity

The strategic placement of the amino and methoxy groups on the naphthalene ring system makes 4-Methoxynaphthalen-1-amine hydrochloride a powerful precursor for a variety of important molecular frameworks.

Synthesis of Benzo[h]quinolines via the Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a cornerstone of quinoline synthesis, involving the reaction of an aromatic amine with α,β-unsaturated carbonyl compounds or their precursors.[3][4][5] By employing 4-Methoxynaphthalen-1-amine hydrochloride, this reaction provides a direct route to methoxy-substituted benzo[h]quinolines, a class of compounds with significant potential in medicinal chemistry.

Mechanistic Rationale: The reaction is initiated by the conjugate addition of the aromatic amine to the α,β-unsaturated carbonyl compound. Subsequent cyclization, dehydration, and oxidation lead to the formation of the quinoline ring system. The acidic conditions of the reaction facilitate the key cyclization and dehydration steps.

Figure 1: Generalized workflow for the Skraup-Doebner-von Miller reaction.

Experimental Protocol: Synthesis of a Methoxy-Substituted Benzo[h]quinoline

This protocol is a representative example and may require optimization for specific substrates.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent).

-

Reagent Addition: Add glycerol (3-4 equivalents) and a suitable oxidizing agent (e.g., nitrobenzene or arsenic acid, 1.2 equivalents). Caution: The Skraup reaction can be highly exothermic and should be conducted with appropriate safety measures in a well-ventilated fume hood.[3]

-

Acid Catalyst: Slowly and carefully add concentrated sulfuric acid (2-3 equivalents) with cooling. The addition of ferrous sulfate can help to moderate the reaction.[6]

-

Reaction Conditions: Heat the reaction mixture to 120-140 °C for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis of Azo Dyes: Harnessing the Chromophoric Potential

The primary amino group of 4-Methoxynaphthalen-1-amine hydrochloride can be readily converted into a diazonium salt, which can then be coupled with various aromatic compounds to generate a wide range of azo dyes. These dyes are of significant interest due to their vibrant colors and potential applications in textiles and as functional materials.

Mechanistic Rationale: The reaction proceeds in two key steps: diazotization and azo coupling. In the first step, the primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt. In the second step, the electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or another aromatic amine) in an electrophilic aromatic substitution reaction to form the azo compound.

Figure 2: General workflow for the synthesis of azo dyes.

Experimental Protocol: Synthesis of a Naphthalene-Based Azo Dye

This protocol is a representative example and should be adapted based on the specific coupling component used.

-

Diazotization:

-

Dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent) in a mixture of hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[7]

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve the coupling component (e.g., 2-naphthol, 1 equivalent) in an aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the solution of the coupling component with continuous stirring.

-

A brightly colored precipitate should form immediately. Stir the reaction mixture for a further 30-60 minutes in the ice bath.

-

-

Isolation and Purification:

-

Collect the precipitated dye by vacuum filtration.

-

Wash the solid thoroughly with cold water until the filtrate is neutral.

-

Dry the purified azo dye in a desiccator.

-

Precursor for Heterocyclic Scaffolds in Medicinal Chemistry

The 4-methoxynaphthalene moiety is a recurring structural motif in a variety of biologically active molecules.[1][8][9] 4-Methoxynaphthalen-1-amine hydrochloride serves as an excellent starting material for the synthesis of more complex heterocyclic systems with potential therapeutic applications. For example, it can be envisioned as a precursor for the synthesis of novel 1,3,4-oxadiazoles, which have shown promising antimicrobial activity.[8]

Conceptual Synthetic Pathway: A potential route to such compounds could involve the conversion of the amine to a hydrazide, followed by cyclization with a suitable one-carbon source.

Figure 3: Conceptual pathway to medicinally relevant heterocycles.

Conclusion: A Building Block with Untapped Potential

4-Methoxynaphthalen-1-amine hydrochloride is a readily available and highly versatile building block that holds significant promise for a wide range of applications in organic synthesis. From the construction of complex, fused heterocyclic systems like benzo[h]quinolines to the synthesis of vibrant azo dyes and the exploration of novel scaffolds for medicinal chemistry, the synthetic potential of this compound is vast. The protocols and mechanistic insights provided in this guide serve as a robust starting point for researchers looking to harness the unique reactivity of this valuable synthon. As the demand for novel and diverse molecular architectures continues to grow, 4-Methoxynaphthalen-1-amine hydrochloride is poised to become an increasingly important tool in the arsenal of the modern organic chemist.

References

-

Aladdin Scientific. 4-Methoxynaphthalen-1-amine hydrochloride, min 97%, 1 gram. [Link]

-

Wikipedia. Skraup reaction. [Link]

-

Wikipedia. Doebner–Miller reaction. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of organic chemistry, 71(4), 1668–1676. [Link]

-

de Oliveira, A. L. S., et al. (2023). Synthesis of 1,3,4-oxadiazoles with 4-methoxynaphthalene ring: discovering new compounds with antimicrobial activity. Future Medicinal Chemistry. [Link]

-

Organic Syntheses. Quinoline. [Link]

-

Sawano, T., et al. (2023). Synthesis of azafluoranthenes by iridium-catalyzed [2 + 2 + 2] cycloaddition and evaluation of their fluorescence properties. Organic & Biomolecular Chemistry, 21(2), 323-331. [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

-

Singh, S. K., & Singh, P. P. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European journal of medicinal chemistry, 161, 22-59. [Link]

-

ResearchGate. Synthesis and Dyeing Properties of Acid Dyes Derived from 1-amino-2-naphthol-4-sulphonic Acid. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. 4-Quinolone synthesis [organic-chemistry.org]

Application Notes and Protocols: 4-Methoxynaphthalen-1-amine Hydrochloride in Medicinal Chemistry

These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the utility of 4-Methoxynaphthalen-1-amine hydrochloride as a versatile building block in medicinal chemistry. This document provides an in-depth exploration of its applications, supported by detailed synthetic protocols and the rationale behind experimental designs.

Introduction: The Naphthalene Scaffold in Drug Discovery

The naphthalene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Its rigid, lipophilic nature allows for effective interaction with a variety of biological targets. Naphthalene derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2] 4-Methoxynaphthalen-1-amine hydrochloride, with its reactive primary amine and methoxy-substituted naphthalene core, presents a valuable starting point for the synthesis of novel bioactive molecules. The methoxy group can influence the molecule's electronic properties and metabolic stability, while the amine group serves as a key handle for diverse chemical modifications.

Core Application: Synthesis of Novel Antifungal Agents

Recent research has highlighted the potential of 4-methoxynaphthalene derivatives as potent antifungal agents, particularly for the treatment of paracoccidioidomycosis.[3] A notable example is the development of a carbohydrazide derivative of 4-methoxynaphthalene, which has shown significant in vitro activity against Paracoccidioides spp.[3] This carbohydrazide demonstrated synergistic effects with amphotericin B and was found to bind to the essential fungal enzyme homoserine dehydrogenase (HSD), suggesting a clear mechanism of action.[3]

While the reported synthesis of this promising antifungal agent starts from a different 4-methoxynaphthalene precursor, 4-Methoxynaphthalen-1-amine hydrochloride can be envisioned as a key intermediate in the synthesis of analogous bioactive compounds. The primary amine can be readily converted to a variety of functional groups to explore the structure-activity relationship (SAR) of this class of antifungals.

Conceptual Workflow for Antifungal Drug Discovery

Caption: Conceptual workflow for the development of antifungal agents.

Synthetic Protocols: Building Blocks for Bioactive Molecules

The primary amine of 4-Methoxynaphthalen-1-amine hydrochloride is a versatile functional group that can participate in a wide range of chemical transformations. Below are detailed protocols for two fundamental reactions that can be used to generate libraries of novel compounds for biological screening.

Protocol 1: Synthesis of N-(4-methoxynaphthalen-1-yl)acetamide Derivatives via N-Acylation

This protocol describes the N-acylation of 4-Methoxynaphthalen-1-amine hydrochloride with chloroacetyl chloride. The resulting N-(4-methoxynaphthalen-1-yl)-2-chloroacetamide is a valuable intermediate that can be further modified, for example, by nucleophilic substitution of the chloro group to introduce diverse functionalities. Acetamide derivatives of aromatic amines have been explored for their potential antimicrobial activities.[4][5]

Reaction Scheme:

Caption: N-acylation of 4-Methoxynaphthalen-1-amine.

Materials:

-

4-Methoxynaphthalen-1-amine hydrochloride

-

Chloroacetyl chloride

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium bicarbonate

-

Tetrahydrofuran (THF), anhydrous, or an aqueous buffer system

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4-Methoxynaphthalen-1-amine hydrochloride (1 equivalent) in anhydrous THF.

-

Base Addition: Add DBU (2.2 equivalents) to the suspension. The hydrochloride salt will react with the base to liberate the free amine. Stir the mixture at room temperature for 15-20 minutes.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Add chloroacetyl chloride (1.1 equivalents) dropwise via a dropping funnel over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 3-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[6]

-

Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Characterization: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N-(4-methoxynaphthalen-1-yl)-2-chloroacetamide. Characterize the final product by NMR and mass spectrometry.

Causality Behind Experimental Choices:

-

The use of an inert atmosphere prevents side reactions with atmospheric moisture and oxygen.

-

DBU is a strong, non-nucleophilic base that effectively deprotonates the ammonium salt to the free amine without competing in the acylation reaction.[7] Alternatively, an inorganic base like sodium bicarbonate in a biphasic or aqueous system can be used for a greener approach.[6]

-

The dropwise addition of the highly reactive chloroacetyl chloride at low temperature helps to control the exothermicity of the reaction and minimize the formation of side products.

Protocol 2: Synthesis of Quinoline Derivatives via the Doebner-von Miller Reaction

This protocol outlines a plausible route for the synthesis of substituted quinolines from 4-Methoxynaphthalen-1-amine. The Doebner-von Miller reaction is a classic method for constructing the quinoline ring system from anilines and α,β-unsaturated carbonyl compounds.[8] Quinoline derivatives are of significant interest in medicinal chemistry due to their broad range of biological activities, including antimalarial, antibacterial, and anticancer properties.[9]

Reaction Scheme:

Caption: Doebner-von Miller synthesis of a benzo[f]quinoline derivative.

Materials:

-

4-Methoxynaphthalen-1-amine hydrochloride

-

α,β-Unsaturated aldehyde or ketone (e.g., crotonaldehyde)

-

Concentrated hydrochloric acid or sulfuric acid

-

An oxidizing agent (e.g., arsenic pentoxide, or the reaction can be open to air)

-

Ethanol or another suitable solvent

-

Sodium hydroxide solution

-

Standard laboratory glassware for reflux and workup

Procedure:

-

Liberation of the Free Amine: Neutralize 4-Methoxynaphthalen-1-amine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free amine into an organic solvent. Dry and concentrate to obtain the free 4-Methoxynaphthalen-1-amine.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 4-Methoxynaphthalen-1-amine (1 equivalent) in ethanol.

-

Addition of Reagents: Add the α,β-unsaturated aldehyde (e.g., crotonaldehyde, 2.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by TLC.

-

Workup: After cooling to room temperature, make the reaction mixture alkaline with a sodium hydroxide solution.

-

Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with water, dry over an anhydrous salt, and concentrate in vacuo.

-

Characterization: Purify the resulting substituted benzo[f]quinoline by column chromatography or recrystallization. Characterize the structure using spectroscopic methods.

Self-Validating System and Rationale:

-

The formation of the quinoline ring can be confirmed by the appearance of characteristic signals in the 1H and 13C NMR spectra.

-

The choice of the α,β-unsaturated carbonyl compound will determine the substitution pattern on the newly formed pyridine ring of the quinoline system, allowing for the generation of a library of analogues for SAR studies.

-

The acidic catalyst is crucial for promoting the conjugate addition and subsequent cyclization and dehydration steps.

Data Presentation and Characterization

All synthesized compounds should be rigorously characterized to confirm their structure and purity. The following table summarizes the key analytical data that should be collected.

| Parameter | Technique | Expected Outcome |

| Chemical Structure | 1H NMR, 13C NMR | Signals corresponding to the protons and carbons of the naphthalene core and the newly introduced substituents. |

| Molecular Weight | Mass Spectrometry (e.g., ESI-MS) | A molecular ion peak corresponding to the calculated molecular weight of the target compound. |

| Purity | HPLC, Elemental Analysis | A single major peak in the HPLC chromatogram and elemental composition consistent with the calculated values. |

| Functional Groups | FT-IR Spectroscopy | Characteristic absorption bands for key functional groups (e.g., C=O, N-H). |

Conclusion and Future Perspectives

4-Methoxynaphthalen-1-amine hydrochloride is a readily accessible and highly versatile starting material for the synthesis of a wide range of heterocyclic compounds with potential therapeutic applications. The protocols detailed herein provide a foundation for the exploration of its utility in drug discovery programs, particularly in the development of novel antifungal and anticancer agents. The adaptability of the primary amine functionality allows for the systematic modification of the scaffold, enabling comprehensive structure-activity relationship studies to optimize biological activity and pharmacokinetic properties.

References

-

Alkubaisi, B., & Afnan, A. (2023). Alkaloids‐derived bioactive compounds. Complexity‐to‐Diversity and Pseudo‐Natural Product Strategies as Powerful Platforms for Deciphering Next‐Generation Therapeutics. Available at: [Link]

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. (2024). International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. (2018). AVESIS. Available at: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (n.d.). MDPI. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (2025). ResearchGate. Available at: [Link]

-

Naphthalene derivatives: A new range of antimicrobials with high therapeutic value. (2025). ResearchGate. Available at: [Link]

-

shows the reaction between aryl amine and chloroacetyl chloride to give... (n.d.). ResearchGate. Available at: [Link]

-

(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Available at: [Link]

-

NAPHTHALENE DERIVATIVES : A NEW RANGE OF ANTIMICROBIALS WITH HIGH THERAPEUTIC VALUE. (n.d.). Retrieved from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central (PMC). Available at: [Link]

-

New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment. (n.d.). PubMed. Available at: [Link]

- Preparation method of 1-methoxynaphthalene. (n.d.). Google Patents.

-

4-Methoxynaphthalene-1-sulfonyl chloride | C11H9ClO3S | CID 16775501. (n.d.). PubChem. Available at: [Link]

-

Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home. (n.d.). Royal Society of Chemistry. Available at: [Link]

-

Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. (2019). PubMed. Available at: [Link]

-

Antileishmanial Activity of 4,8-Dimethoxynaphthalenyl Chalcones on Leishmania amazonensis. (n.d.). MDPI. Available at: [Link]

-

Vilsmeier–Haack reagent mediated synthetic transformations with immobilized iridium complex photoredox catalyst. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central (PMC). Available at: [Link]

- Process for preparing chloroacetyl chloride. (n.d.). Google Patents.

-

Synthesis, Characterisation and Antifungal Activities of [4-Methylphenylsulphonamido]-N-(Pyridin-2 Yl) Acetamide Derivatives. (2014). Hilaris Publisher. Available at: [Link]

-

Synthesis and Antimicrobial Activity of Naphthylamine Analogs Having Azetidinone and Thiazolidinone Moiety. (n.d.). Xia & He Publishing Inc. Available at: [Link]

-

Antifungal activity of 8-methoxynaphthalen-1-ol isolated from the endophytic fungus Diatrype palmicola MFLUCC 17-0313 against the plant pathogenic fungus Athelia rolfsii on tomatoes. (2020). ResearchGate. Available at: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. (n.d.). MDPI. Available at: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New 4-methoxy-naphthalene derivatives as promisor antifungal agents for paracoccidioidomycosis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. hilarispublisher.com [hilarispublisher.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Editors' Collection: Greener synthetic approaches towards quinoline derivatives Home [pubs.rsc.org]

Application Notes and Protocols for the Synthesis of Azo Dyes Using 4-Methoxynaphthalen-1-amine Hydrochloride

For: Researchers, scientists, and drug development professionals.

Introduction: The Versatile Naphthalene Core in Chromophore and Pharmacophore Development

4-Methoxynaphthalen-1-amine hydrochloride is a valuable aromatic amine building block in the synthesis of a wide range of organic compounds. Its naphthalene core, substituted with both an amine and a methoxy group, offers a unique combination of nucleophilicity and electronic properties. The amine group serves as a handle for diazotization, a pivotal reaction in the synthesis of azo dyes, which are renowned for their vibrant colors and extensive industrial applications.[1] The methoxy group, an electron-donating substituent, modulates the electronic environment of the naphthalene ring system, influencing the spectral properties of the resulting chromophores. Beyond their use as dyes, azo compounds derived from naphthalenic structures are also explored in medicinal chemistry for their potential biological activities.[2]

This technical guide provides a detailed experimental protocol for the synthesis of an azo dye via the diazotization of 4-Methoxynaphthalen-1-amine hydrochloride and its subsequent coupling with a suitable aromatic partner, 2-naphthol. The protocol is designed to be a self-validating system, with clear explanations for each experimental choice, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Properties and Safety Considerations

A thorough understanding of the chemical properties and safety profiles of all reagents is paramount for the safe and successful execution of this protocol.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Key Safety Precautions |

| 4-Methoxynaphthalen-1-amine hydrochloride | C₁₁H₁₂ClNO | 209.67 | Off-white to light brown crystalline solid | Irritant. Avoid inhalation, ingestion, and contact with skin and eyes. Wear appropriate personal protective equipment (PPE). |

| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish crystalline solid | Oxidizer, toxic if swallowed, and can cause serious eye irritation. Handle with care and avoid contact with combustible materials. |

| Hydrochloric Acid (concentrated) | HCl | 36.46 | Colorless to yellowish fuming liquid | Corrosive. Causes severe skin burns and eye damage. Use in a well-ventilated fume hood with appropriate PPE. |

| 2-Naphthol | C₁₀H₈O | 144.17 | White to yellowish crystalline solid | Harmful if swallowed and causes serious eye irritation. Avoid inhalation of dust. |

| Sodium Hydroxide | NaOH | 40.00 | White pellets, flakes, or beads | Corrosive. Causes severe skin burns and eye damage. Handle with care. |

Experimental Protocol: Synthesis of an Azo Dye

This protocol details the two-stage synthesis of an azo dye: the diazotization of 4-Methoxynaphthalen-1-amine hydrochloride, followed by the azo coupling reaction with 2-naphthol.

Part 1: Diazotization of 4-Methoxynaphthalen-1-amine hydrochloride

The first stage involves the conversion of the primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid.[2] The low temperature is crucial for the stability of the diazonium salt.

Materials and Reagents:

-

4-Methoxynaphthalen-1-amine hydrochloride (1.05 g, 5.0 mmol)

-

Concentrated Hydrochloric Acid (2.5 mL)

-

Distilled Water (25 mL)

-

Sodium Nitrite (0.38 g, 5.5 mmol)

-

Ice

-

Starch-iodide paper

Procedure:

-

In a 100 mL beaker, suspend 4-Methoxynaphthalen-1-amine hydrochloride (1.05 g, 5.0 mmol) in 15 mL of distilled water.

-

Slowly add concentrated hydrochloric acid (2.5 mL) to the suspension while stirring. The amine salt should dissolve to form a clear solution.

-

Cool the solution to 0-5 °C in an ice bath with continuous stirring.

-

In a separate small beaker, dissolve sodium nitrite (0.38 g, 5.5 mmol) in 10 mL of cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes.

-

Verify the presence of excess nitrous acid by testing a drop of the solution with starch-iodide paper. The paper should turn blue-black. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is achieved and persists for at least 5 minutes.

-

The resulting cold solution contains the 4-methoxy-1-naphthalenediazonium chloride and should be used immediately in the next step.

Part 2: Azo Coupling with 2-Naphthol

The electrophilic diazonium salt is then reacted with the electron-rich 2-naphthol in a slightly alkaline medium to form the azo dye.[2]

Materials and Reagents:

-

2-Naphthol (0.72 g, 5.0 mmol)

-

10% Sodium Hydroxide solution

-

Ice

-

The diazonium salt solution from Part 1

Procedure:

-

In a 250 mL beaker, dissolve 2-naphthol (0.72 g, 5.0 mmol) in 20 mL of a 10% aqueous sodium hydroxide solution.

-

Cool this solution to 0-5 °C in an ice bath with continuous stirring.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.

-

Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

Part 3: Isolation and Purification of the Azo Dye

The final step involves isolating and purifying the synthesized azo dye.

Procedure:

-

Collect the precipitated azo dye by vacuum filtration using a Büchner funnel.

-

Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and impurities.

-

The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a product of higher purity.

-

Dry the purified product in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product by determining its melting point and using spectroscopic techniques such as FT-IR, ¹H-NMR, and UV-Vis spectroscopy.

Mechanism and Scientific Rationale

The synthesis of the azo dye proceeds through a well-established two-step mechanism: diazotization followed by azo coupling.

Diazotization Mechanism

The diazotization reaction is initiated by the formation of nitrous acid from sodium nitrite and hydrochloric acid. The nitrous acid is then protonated, and subsequent loss of a water molecule generates the highly electrophilic nitrosonium ion (NO⁺). The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the stable diazonium ion.

Caption: Mechanism of Diazotization.

Azo Coupling Mechanism

The azo coupling is an electrophilic aromatic substitution reaction.[3] The diazonium ion acts as the electrophile, and the electron-rich aromatic compound, in this case, the phenoxide ion of 2-naphthol (formed in the alkaline solution), acts as the nucleophile. The diazonium ion attacks the aromatic ring of the coupling agent, typically at the position para to the activating group (the hydroxyl group). If the para position is blocked, the substitution occurs at the ortho position. The attack results in the formation of a sigma complex (a carbocation intermediate), which is stabilized by resonance. The subsequent loss of a proton restores the aromaticity of the ring and yields the final azo compound.

Caption: Mechanism of Azo Coupling.

Experimental Workflow Visualization

The following diagram provides a visual representation of the entire experimental workflow, from starting materials to the final purified product.

Caption: Experimental Workflow Diagram.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of an azo dye using 4-Methoxynaphthalen-1-amine hydrochloride. By following this guide, researchers can reliably synthesize this class of compounds and gain a deeper understanding of the underlying chemical principles. The versatility of the diazotization and azo coupling reactions allows for the synthesis of a diverse library of azo dyes with varying colors and properties by simply changing the coupling partner. This opens up avenues for the development of new materials and potential therapeutic agents.

References

-

SciSpace. (n.d.). Synthesis and Characterization of Azo Dye Para Red and New Derivatives. Retrieved from [Link]3]

-

University of Toronto. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]]

-

IOSR Journal. (2019). Synthesis, Characterization and Application of Monoazo Disperse Dyes Derived From 4-Aminobenzaldehyde and 4-Amino-3-nitrobenzaldehyde. Retrieved from [Link]1]

Sources

Application Note: Derivatization Strategies for 4-Methoxynaphthalen-1-amine Hydrochloride in Synthetic Chemistry

Introduction

4-Methoxynaphthalen-1-amine hydrochloride is a pivotal aromatic amine building block in the realms of medicinal chemistry and materials science. Its unique structure, featuring a naphthalene core with a reactive primary amine and an electron-donating methoxy group, offers a versatile platform for synthesizing a wide range of complex molecules. The strategic derivatization of the primary amine is crucial for unlocking the full synthetic potential of this compound. This allows for its integration into larger molecular frameworks and the creation of novel compounds with customized biological or material properties.

This application note serves as a comprehensive guide for researchers, scientists, and professionals in drug development on the effective derivatization of 4-Methoxynaphthalen-1-amine hydrochloride. We will delve into several robust synthetic strategies, providing detailed, step-by-step protocols and elucidating the fundamental chemical principles that govern these transformations. The primary focus is to deliver practical, field-proven methodologies that guarantee high yield, purity, and reproducibility.

Core Principles of Derivatization

The primary amine group of 4-Methoxynaphthalen-1-amine is a strong nucleophile, making it highly susceptible to a variety of electrophilic substitution reactions. However, since it is supplied as a hydrochloride salt, the amine group is protonated and thus, non-nucleophilic. Consequently, a critical initial step in most derivatization reactions is the liberation of the free amine, either in-situ or in a preliminary step, using a suitable base. The choice of base is paramount and is contingent on the specific reaction conditions and the nature of the electrophile.

The methoxy group at the 4-position acts as an ortho-, para-directing activator. This electronic influence can impact the reactivity of the naphthalene ring system in subsequent electrophilic aromatic substitution reactions, a factor that should be taken into account in multi-step syntheses.

Derivatization Strategies and Protocols

This section outlines three prevalent and highly effective methods for the derivatization of 4-Methoxynaphthalen-1-amine: Acylation, Sulfonylation, and Diazotization followed by the Sandmeyer reaction.

N-Acylation: Formation of Amides

N-acylation is a fundamental chemical transformation that converts the primary amine into a stable amide linkage. This reaction is a cornerstone of numerous synthetic pathways, especially in the assembly of bioactive molecules. The resulting amide can serve as a key structural element or as a protecting group for the amine. Pre-column derivatization is a widely accepted and effective modification technique prior to HPLC analysis, enhancing the detection and retention of amines.[1]

Causality of Experimental Choices:

-

Reagents: Acid chlorides and anhydrides are frequently used as acylating agents due to their high reactivity.

-

Base: A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is employed to neutralize the HCl generated during the reaction with an acid chloride and to deprotonate the starting amine hydrochloride, thereby liberating the free amine for the reaction.

-

Solvent: An inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is selected to dissolve the reactants without interfering in the reaction.

Experimental Protocol: Synthesis of N-(4-methoxynaphthalen-1-yl)acetamide

-

Reaction Setup: In a flask under a nitrogen atmosphere, dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in anhydrous DCM (10 mL/mmol). Cool the solution to 0 °C and add triethylamine (2.2 eq) dropwise.

-

Reagent Addition: After stirring for 15 minutes, add acetyl chloride (1.1 eq) dropwise to the reaction mixture, while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).

-

Workup: Once the reaction is complete, quench it with a saturated aqueous solution of sodium bicarbonate (10 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel. A similar procedure involves refluxing with acetic anhydride in glacial acetic acid.[2]

Data Presentation: Acylation Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |

| Reagent | Acetyl Chloride |

| Base | Triethylamine |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Visualization: N-Acylation Workflow

Caption: Workflow for the N-acylation of 4-Methoxynaphthalen-1-amine hydrochloride.

N-Sulfonylation: Formation of Sulfonamides

Sulfonamides are a crucial functional group in medicinal chemistry, found in numerous antibacterial and diuretic drugs. The N-sulfonylation of 4-Methoxynaphthalen-1-amine introduces this valuable pharmacophore.

Causality of Experimental Choices:

-

Reagents: Sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), are the most commonly used reagents for this transformation.

-

Base: Pyridine is often utilized as both the base and the solvent. It effectively scavenges the HCl produced and catalyzes the reaction. Alternatively, a non-nucleophilic base like triethylamine in a solvent such as DCM can be used.

-

Solvent: As mentioned, pyridine can serve as the solvent. If a different base is employed, an inert aprotic solvent like DCM is suitable.

Experimental Protocol: Synthesis of N-(4-methoxynaphthalen-1-yl)-4-methylbenzenesulfonamide

-

Reaction Setup: Under a nitrogen atmosphere, dissolve 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in pyridine (10 mL/mmol) at 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the solution, ensuring the temperature remains below 5 °C.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. Monitor the disappearance of the starting material by TLC (e.g., 20% Ethyl Acetate in Hexanes).

-

Workup: Pour the reaction mixture into ice-cold 1M HCl (20 mL). A precipitate should form.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by recrystallization from an appropriate solvent system like ethanol/water.

Data Presentation: Sulfonylation Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |

| Reagent | p-Toluenesulfonyl Chloride |

| Base/Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Typical Yield | 85-95% |

Visualization: N-Sulfonylation Mechanism

Caption: Simplified mechanism of N-sulfonylation.

Diazotization and Sandmeyer Reaction: C-X Bond Formation

The conversion of a primary aromatic amine to a diazonium salt is a powerful synthetic strategy that enables a wide array of transformations, allowing for the introduction of various substituents onto the naphthalene ring. The Sandmeyer reaction is a classic example of this, facilitating the installation of halides (Cl, Br) or a cyano group.[3][4][5] This reaction is a well-known method for converting an aryl amine to an aryl halide using a Cu(I) halide, proceeding through a diazonium salt intermediate.[6]

Causality of Experimental Choices:

-

Diazotization: This reaction is carried out in a cold, acidic aqueous solution. Sodium nitrite (NaNO₂) is added to a solution of the amine in an acid like HCl or H₂SO₄ at 0-5 °C to form the diazonium salt.[7] Low temperatures are critical to prevent the decomposition of the unstable diazonium salt.

-

Sandmeyer Reaction: The freshly prepared diazonium salt solution is then added to a solution of a copper(I) salt (CuCl, CuBr, or CuCN). The copper(I) catalyst facilitates the replacement of the diazonium group with the corresponding nucleophile.[3][4]

Experimental Protocol: Synthesis of 1-Chloro-4-methoxynaphthalene

-

Diazotization: Suspend 4-Methoxynaphthalen-1-amine hydrochloride (1.0 eq) in a mixture of concentrated HCl (3 eq) and water (5 mL/mmol). Cool the mixture to 0-5 °C in an ice-salt bath.

-

Nitrite Addition: Add a solution of sodium nitrite (1.1 eq) in a minimal amount of cold water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

-

Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl (2 mL/mmol) and cool to 0 °C.

-

Addition of Diazonium Salt: Add the cold diazonium salt solution dropwise to the copper(I) chloride solution. Effervescence (N₂ gas) should be observed.

-

Reaction Completion and Workup: After the addition is complete, allow the mixture to warm to room temperature and then heat to 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt. Cool the mixture and extract the product with diethyl ether (3 x 15 mL).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The crude product is typically purified by column chromatography on silica gel.

Data Presentation: Diazotization and Sandmeyer Reaction Parameters

| Parameter | Value |

| Starting Material | 4-Methoxynaphthalen-1-amine hydrochloride |

| Diazotizing Agent | Sodium Nitrite / HCl |

| Sandmeyer Reagent | Copper(I) Chloride / HCl |

| Temperature | 0-5 °C, then 50-60 °C |

| Typical Yield | 60-80% |

Visualization: Diazotization and Sandmeyer Reaction Pathway

Caption: Synthetic pathway from 4-Methoxynaphthalen-1-amine to 1-Chloro-4-methoxynaphthalene.

Conclusion

The derivatization of 4-Methoxynaphthalen-1-amine hydrochloride is a crucial step in the synthesis of a diverse array of functional molecules. This application note has provided detailed and practical protocols for three fundamental transformations: N-acylation, N-sulfonylation, and diazotization followed by the Sandmeyer reaction. By understanding the underlying chemical principles and adhering to these robust methodologies, researchers can confidently and efficiently utilize this versatile building block in their synthetic endeavors. The selection of a particular derivatization strategy will ultimately depend on the specific target molecule and the desired properties of the final compound. Meticulous execution of these protocols will ensure high yields and purity, thereby accelerating the pace of research and development.

References

- Ghosh, P. B., & Whitehouse, M. W. (1968). 7-Chloro-4-nitrobenzo-2-oxa-1,3-diazole: a new fluorigenic reagent for amino acids and other amines. The Biochemical journal, 108(1), 155–156.

- Patel, K., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(1), 229.

- Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633-1635.

- Hodgson, H. H. (1947). The Sandmeyer Reaction. Chemical Reviews, 40(2), 251-277.

- Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews, 88(5), 765-792.

- Tiwari, R. K., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3299-3326.

- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.

- Yasmeen, S., et al. (2016). Synthesis, characterization and biological evaluation of N-(4-methoxy-3-nitrophenyl)acetamide.

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines. Retrieved from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. N-(4-Methoxy-3-nitrophenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Diazotisation [organic-chemistry.org]

Troubleshooting & Optimization

side reactions to avoid in the synthesis of 4-Methoxynaphthalen-1-amine hydrochloride

Welcome to the technical support center for the synthesis of 4-Methoxynaphthalen-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges encountered during this synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you identify, prevent, and resolve common side reactions and impurities.

I. Overview of the Synthesis

The most common and direct route to 4-Methoxynaphthalen-1-amine hydrochloride is the reduction of 1-methoxy-4-nitronaphthalene. This transformation is typically achieved through catalytic hydrogenation or metal-acid reduction. While seemingly straightforward, this process is susceptible to several side reactions that can impact the purity, yield, and stability of the final product.

II. Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific issues that may arise during the synthesis, providing insights into their causes and solutions.

Issue 1: The reaction mixture or final product has a persistent yellow, orange, or brown color, even after initial purification.

Possible Cause: This discoloration is often indicative of incomplete reduction of the nitro group, leading to the formation of colored intermediates such as nitroso, azoxy, and azo compounds.[1][2] The high reactivity of the intermediate nitroso and hydroxylamine species can lead to condensation reactions, forming these colored dimeric impurities.[2]

Mechanism of Side Reaction:

Caption: Incomplete reduction side products.

Preventative Measures & Solutions:

-

Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) to monitor the reaction progress until the starting nitro compound is fully consumed. A well-chosen solvent system should provide good separation between the starting material, the product, and the more colored, often less polar, intermediates.

-

Catalyst Selection and Loading: For catalytic hydrogenation, ensure the catalyst (e.g., Pd/C, PtO₂) is active and used in a sufficient loading (typically 5-10 mol%). An older or deactivated catalyst can lead to incomplete reduction.

-

Hydrogen Source and Pressure: In catalytic transfer hydrogenation, ensure an adequate excess of the hydrogen donor (e.g., ammonium formate, hydrazine) is used.[3][4] For reactions using hydrogen gas, maintain a positive pressure throughout the reaction.

-

Purification:

-

Recrystallization: The hydrochloride salt of the desired amine can often be purified by recrystallization from an appropriate solvent system, such as ethanol/water or isopropanol/HCl.[5] The colored impurities are often less soluble and can sometimes be removed by hot filtration.

-

Charcoal Treatment: Treatment of the dissolved crude product with activated charcoal can be effective in adsorbing colored impurities before recrystallization.

-

Issue 2: The yield is significantly lower than expected, and the product appears oily or difficult to crystallize.

Possible Cause: This can be a result of over-reduction of the naphthalene ring system, leading to the formation of tetralin derivatives (5,6,7,8-tetrahydronaphthalen-1-amine).[6][7][8] The presence of the electron-donating methoxy group can activate the naphthalene ring, making it more susceptible to hydrogenation under certain conditions.

Mechanism of Side Reaction:

Caption: Over-reduction of the naphthalene ring.

Preventative Measures & Solutions:

-

Milder Reaction Conditions:

-

Catalytic Hydrogenation: Use milder conditions, such as lower hydrogen pressure and ambient temperature. Rhodium-based catalysts are often less prone to causing aromatic ring reduction compared to platinum catalysts.[9]

-

Metal-Acid Reduction: Employ reducing agents like SnCl₂/HCl or Fe/HCl, which are generally selective for the nitro group without affecting the aromatic ring.

-

-

Reaction Time: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent further reduction of the product.

-

Purification: Separation of the desired aromatic amine from its saturated analog can be challenging due to their similar polarities. Fractional crystallization of the hydrochloride salt may be effective. Chromatographic methods like column chromatography or preparative HPLC might be necessary in difficult cases.

Issue 3: The product shows unexpected signals in the ¹H NMR spectrum, particularly in the aromatic region and a potential loss of the methoxy signal.

Possible Cause: Demethylation of the methoxy group can occur, especially under harsh acidic conditions or with certain catalysts, leading to the formation of 4-amino-1-naphthol.[9] This impurity can further complicate the reaction mixture.

Mechanism of Side Reaction:

Caption: Demethylation of the methoxy group.

Preventative Measures & Solutions:

-

Control of Acidity and Temperature: When using metal-acid reductions, avoid excessively high concentrations of strong acids and prolonged heating. During the final hydrochloride salt formation and recrystallization, use the minimum necessary amount of HCl and avoid excessive heat.

-

Catalyst Choice: Some catalysts may have acidic sites that can promote demethylation. Ensure the catalyst support is neutral if this side reaction is a concern.

-

Purification: The phenolic impurity (4-amino-1-naphthol) will have significantly different solubility and chromatographic behavior compared to the desired methoxy-containing product. An aqueous basic wash of the free amine (before hydrochloride formation) can extract the phenolic impurity.

Issue 4: The isolated white product darkens over time, especially when exposed to air and light.

Possible Cause: The final product, 4-Methoxynaphthalen-1-amine, is susceptible to oxidation, leading to the formation of highly colored quinone-imine species.[10][11][12] This is a common degradation pathway for aminonaphthols and related compounds.

Mechanism of Degradation:

Caption: Oxidative degradation of the final product.

Preventative Measures & Solutions:

-

Inert Atmosphere: Handle the free amine and its hydrochloride salt under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially during workup, purification, and packaging.

-

Protection from Light: Store the final product in amber vials or protect it from light to minimize photo-oxidation.

-